Galidesivir - 249503-25-1

Galidesivir

Catalog Number: EVT-256472
CAS Number: 249503-25-1
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galidesivir, also known as Immucillin-A and BCX4430, is a novel antiviral agent that belongs to the class of nucleoside analogues. [, , , ] It is a broad-spectrum antiviral with demonstrated in vitro and in vivo efficacy against a range of RNA viruses. [, , , , ] These viruses include, but are not limited to, filoviruses (e.g., Ebola virus, Marburg virus), flaviviruses (e.g., Zika virus, yellow fever virus, dengue virus, tick-borne encephalitis virus), and coronaviruses (e.g., SARS-CoV, SARS-CoV-2). [, , , , , , , , , ]

Synthesis Analysis

The synthesis of Galidesivir and its analogues, including those with potential as prodrugs, has been an active area of research. [] One reported approach involves a multi-step synthesis utilizing iminoribitol as a starting material. [] This method allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships. [] Another strategy focuses on the development of efficient synthetic routes for key intermediates in the synthesis of Galidesivir and related compounds. []

Molecular Structure Analysis

Galidesivir is an adenosine nucleoside analog. [, ] Structurally, it closely resembles the natural nucleoside adenosine, but with key modifications. [, ] It features a ribose sugar moiety linked to a heterocyclic base, specifically a substituted purine ring. [, ] The modifications in the base and/or sugar moieties are crucial for its antiviral activity. [, ]

Mechanism of Action

Galidesivir exerts its antiviral activity by inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. [, , , , , , ] RdRp is an essential enzyme for viral replication, responsible for synthesizing RNA from an RNA template. [, ] Galidesivir is converted to its triphosphate form within cells, which then acts as a competitive inhibitor of RdRp. [, ] It competes with the natural substrate, adenosine triphosphate (ATP), for binding to the enzyme's active site. [, ] This competition disrupts the viral RNA synthesis process, ultimately inhibiting viral replication. [, , ]

Applications
  • In vitro Studies: Galidesivir exhibits potent antiviral activity against numerous RNA viruses in cell culture models. [, , , , , , , , , , ] This has enabled its use as a research tool to investigate viral replication mechanisms and identify potential drug resistance mutations. [, , ]
  • Animal Models: Galidesivir has demonstrated promising results in animal models of various viral infections, including Ebola virus, Marburg virus, Zika virus, and yellow fever virus. [, , , , ] These preclinical studies have been crucial in evaluating its efficacy, pharmacokinetics, and safety, paving the way for potential clinical applications. [, , ]
  • Drug Resistance Studies: Researchers have used Galidesivir to select for and characterize drug-resistant viral mutants. [, ] This is essential for understanding the genetic barriers to resistance and guiding the development of more effective antiviral strategies. [, ]
  • Drug Repurposing: Galidesivir has been investigated for its potential to be repurposed for the treatment of COVID-19, caused by the SARS-CoV-2 virus. [, , , ] While initial results were promising, further research is needed to fully evaluate its efficacy and safety in this context. [, ]
  • Drug Design: The structure of Galidesivir and its mechanism of action have served as a basis for the design and development of novel antiviral compounds with improved potency, safety, and pharmacokinetic profiles. [, , ]

Remdesivir

Compound Description: Remdesivir is a nucleotide analog [, , , , , ] initially developed for Ebola virus treatment [, , ]. It acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor [, , , , ], halting viral RNA synthesis.

Relevance: Like Galidesivir, Remdesivir inhibits viral RdRp [, , , , , ], but it demonstrates a stronger binding affinity for RdRp compared to Galidesivir in some studies [, ]. Both are considered potential therapeutic options for COVID-19 [, , , , ] and other viral infections. Remdesivir's structure contains a 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase, also found in an iminovir analog of Galidesivir [].

Favipiravir

Compound Description: Favipiravir, also known as T-705, is a pyrazine derivative with antiviral activity [, , , ]. It acts as a selective inhibitor of viral RdRp [, , , ], ultimately hindering viral replication.

Relevance: Both Galidesivir and Favipiravir are nucleoside analogs [, , , ] and RdRp inhibitors [, , , ]. While their precise binding interactions might differ, both target the same viral enzyme to halt RNA synthesis, making them relevant in developing potential antiviral therapies.

Ribavirin

Compound Description: Ribavirin is a guanosine analog with broad-spectrum antiviral activity [, , , , ]. It interferes with viral RNA synthesis, potentially acting as an RNA mutagen, inhibiting viral RNA polymerase, or depleting intracellular GTP pools.

Sofosbuvir

Compound Description: Sofosbuvir is a uridine nucleotide analog [, , , ] and a prodrug metabolized to its active form, which acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.

Relevance: Sofosbuvir, like Galidesivir, is a nucleotide analog [, , , ] that targets viral RdRp [, , , ]. Despite targeting different viruses, both compounds demonstrate the potential of nucleoside analogs as antiviral agents by inhibiting this essential enzyme for viral replication.

7-deaza-2′-C-methyladenosine

Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].

2′-C-methyladenosine

Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].

4′-azido-aracytidine

Relevance: This compound is structurally similar to Galidesivir and was tested alongside Galidesivir for cross-resistance in a study on Tick-Borne Encephalitis Virus []. Although structurally similar, no cross-resistance with Galidesivir was observed [].

BCX4430

Iminovirs (specifically, the iminovir containing the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase)

Compound Description: Iminovirs are antiviral imino-C-nucleosides []. The specific iminovir containing the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase, which is also present in remdesivir, exhibited potent antiviral activity against influenza A and B viruses, as well as members of the Bunyavirales order [].

Relevance: These compounds are structurally related to Galidesivir []. The iminovir with the 4-aminopyrrolo[2,1-f][1,2,4-triazine] nucleobase showed promising antiviral activity, suggesting potential for further development as antiviral agents [].

ProTide Prodrugs of Iminovir Monophosphates

Compound Description: ProTide prodrugs are a type of prodrug designed to enhance the delivery of nucleoside monophosphates into cells []. ProTide prodrugs of iminovir monophosphates were synthesized with the aim of improving the antiviral activity of the parent iminovir nucleosides [].

Relevance: These compounds are derived from iminovirs, which are structurally related to Galidesivir []. The synthesis and evaluation of ProTide prodrugs demonstrate efforts to improve the delivery and efficacy of iminovirs as antiviral agents [].

EIDD-1931 and EIDD-2801

Compound Description: EIDD-2801 is a prodrug of EIDD-1931, and both compounds are nucleoside analogs with antiviral activity []. EIDD-1931 has been shown to have potent activity against SARS-CoV-2 [].

Relevance: These compounds are nucleoside analogs, similar to Galidesivir, and target viral RNA synthesis []. EIDD-1931's potent activity against SARS-CoV-2 highlights the potential of this class of compounds for treating viral infections [].

3-Deazaneplanocin A

Compound Description: 3-Deazaneplanocin A is an adenosine analog with antiviral activity [, ]. It is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in methylation reactions that are essential for viral replication.

Relevance: Like Galidesivir, 3-Deazaneplanocin A is a nucleoside analog with broad-spectrum antiviral activity [, ]. Both compounds demonstrate the potential of targeting viral enzymes involved in nucleic acid metabolism for antiviral drug development.

Properties

CAS Number

249503-25-1

Product Name

Galidesivir

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1

InChI Key

AMFDITJFBUXZQN-KUBHLMPHSA-N

SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O

Synonyms

2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
BCX-4430
BCX4430
Galidesivir
ImmA cpd
immucillin A
immucillin-A

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.